molecular formula C17H22FN3O5 B5370553 methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate

methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate

Cat. No. B5370553
M. Wt: 367.4 g/mol
InChI Key: TZMVBICCRKHSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-{[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinate, commonly known as Fmoc-Lys(Mtt)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Mtt)-OH is widely used in the field of biochemistry and molecular biology as a building block for the synthesis of peptides and proteins.

Mechanism of Action

Fmoc-Lys(Mtt)-OH does not have a specific mechanism of action, as it is primarily used as a building block for the synthesis of peptides and proteins. However, the Mtt group serves as a temporary protecting group for the amino group, allowing for selective deprotection and further coupling reactions.
Biochemical and Physiological Effects:
Fmoc-Lys(Mtt)-OH does not have any known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. It is primarily used in scientific research as a building block for the synthesis of peptides and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of Fmoc-Lys(Mtt)-OH is its versatility in the synthesis of peptides and proteins. It can be used to synthesize peptides with multiple lysine residues, which are important for the study of protein-protein interactions and enzymatic activity. However, one limitation of Fmoc-Lys(Mtt)-OH is its relatively high cost compared to other building blocks for peptide synthesis.

Future Directions

There are several potential future directions for the use of Fmoc-Lys(Mtt)-OH in scientific research. One area of interest is the synthesis of peptide nucleic acids (PNAs), which have potential applications in gene therapy and drug delivery. Another area of interest is the development of new methods for the selective deprotection of the Mtt group, which could improve the efficiency and yield of peptide synthesis. Additionally, Fmoc-Lys(Mtt)-OH could be used in the synthesis of novel peptides and proteins with unique properties and functions.

Synthesis Methods

The synthesis of Fmoc-Lys(Mtt)-OH involves several steps, starting with the protection of the lysine side chain with the Fmoc group. The protected lysine is then coupled with the Mtt group, which serves as a temporary protecting group for the amino group. After the coupling reaction, the Fmoc group is removed, and the Mtt group is deprotected to obtain the final product, Fmoc-Lys(Mtt)-OH.

Scientific Research Applications

Fmoc-Lys(Mtt)-OH is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with multiple lysine residues, as the Mtt group can be selectively removed under mild conditions to reveal the amino group for further coupling reactions. Fmoc-Lys(Mtt)-OH is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.

properties

IUPAC Name

methyl 2-[[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5/c1-25-12-4-3-11(13(18)7-12)10-21-6-5-19-17(24)14(21)8-15(22)20-9-16(23)26-2/h3-4,7,14H,5-6,8-10H2,1-2H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMVBICCRKHSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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